molecular formula C14H26O2 B14676840 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol CAS No. 27956-09-8

1-(1-Hydroxycycloheptyl)cycloheptan-1-ol

Katalognummer: B14676840
CAS-Nummer: 27956-09-8
Molekulargewicht: 226.35 g/mol
InChI-Schlüssel: JKWYXYUBKHPVFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Hydroxycycloheptyl)cycloheptan-1-ol is a unique organic compound characterized by its two cycloheptane rings, each bearing a hydroxyl group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of hydroxyl groups classifies it as an alcohol, contributing to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with a suitable reducing agent to form the desired alcohol. The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using advanced catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cycloheptane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cycloheptanone, cycloheptanoic acid.

    Reduction: Cycloheptane derivatives.

    Substitution: Halogenated or aminated cycloheptane compounds.

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxycycloheptyl)cycloheptan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups enable hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s unique structure allows it to modulate cellular functions and exhibit potential biological activity.

Vergleich Mit ähnlichen Verbindungen

    1-(1-Hydroxypropyl)cycloheptan-1-ol: Shares a similar cycloheptane structure but with different substituents.

    1-({[(1-Hydroxycycloheptyl)methyl]amino}methyl)cycloheptan-1-ol: Contains additional functional groups, leading to varied chemical properties.

Eigenschaften

CAS-Nummer

27956-09-8

Molekularformel

C14H26O2

Molekulargewicht

226.35 g/mol

IUPAC-Name

1-(1-hydroxycycloheptyl)cycloheptan-1-ol

InChI

InChI=1S/C14H26O2/c15-13(9-5-1-2-6-10-13)14(16)11-7-3-4-8-12-14/h15-16H,1-12H2

InChI-Schlüssel

JKWYXYUBKHPVFR-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)(C2(CCCCCC2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.